5-Bromo-1-(4-methylbenzyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17)6-7-16(14)18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBBROWHIMYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 5 Bromo 1 4 Methylbenzyl 1h Indole
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 5-Bromo-1-(4-methylbenzyl)-1H-indole identifies the most logical disconnection at the N-1-benzyl bond. This bond is the most synthetically accessible linkage to form in the final stages of the synthesis. This C-N bond disconnection breaks the target molecule into two key precursors: the 5-bromoindole (B119039) core and a suitable 4-methylbenzyl halide (such as 4-methylbenzyl chloride or bromide). This approach allows for the independent synthesis and purification of each precursor before the final coupling reaction, which is a common and efficient strategy in multi-step organic synthesis. The general retrosynthetic scheme is illustrated below:
Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 5-bromoindole and a 4-methylbenzyl halide.
Precursor Synthesis and Intermediate Functionalization
The successful synthesis of the target compound is contingent on the efficient preparation of its key intermediates. This section details established methods for synthesizing the 5-bromoindole core and the 4-methylbenzyl halide derivatives.
Synthesis of 5-Bromoindole Core
The 5-bromoindole scaffold is a crucial building block. Several synthetic routes have been developed to achieve its formation with high regioselectivity and yield. Direct bromination of indole (B1671886) often results in a mixture of isomers, with the 3-bromo derivative being a significant byproduct. To overcome this, multi-step procedures are frequently employed.
One common industrial method involves a sequence of sulfonation, acylation, bromination, and deprotection. erowid.orggoogle.com This process begins by dissolving indole in an organic solvent and reacting it with sodium bisulfite to form an intermediate, which is then acetylated with acetic anhydride. google.com The resulting N-acetylated compound directs the subsequent bromination to the C-5 position with high selectivity. The final step involves hydrolysis to remove the acetyl group, yielding 5-bromoindole. erowid.orggoogle.com
Another approach, described as environmentally friendly, proceeds through the initial hydrogenation of indole to indoline (B122111). wipo.int The indoline is then acetylated to N-acetylindoline, which undergoes a clean bromination reaction to produce N-acetyl-5-bromoindoline. Deacetylation followed by oxidative dehydrogenation yields the final 5-bromoindole product. wipo.int
| Method | Starting Material | Key Reagents | General Outcome | Reference(s) |
| Sulfonation-Acylation-Bromination | Indole | 1. Sodium bisulfite2. Acetic anhydride3. Bromine4. Sodium hydroxide (B78521) | High regioselectivity for the 5-position; suitable for large-scale synthesis. | erowid.orggoogle.com |
| Indoline Dehydrogenation | Indole | 1. Hydrogen (for indoline)2. Acetylation reagent3. Brominating agent4. Deacetylation agent5. Oxidizing agent | An alternative "green" process with controlled bromination. | wipo.int |
| Deprotection of N-pivaloylindole | 1-Pivaloylindole derivatives | DBU, water, THF | A method for deprotection to yield the final indole core. | chemicalbook.com |
Preparation of 4-Methylbenzyl Halide Derivatives
The second key precursor is a 4-methylbenzyl halide, which serves as the electrophile in the final N-alkylation step. These compounds can be synthesized from readily available starting materials like p-tolualdehyde or p-methylbenzoic acid.
A two-step synthesis of 4-methylbenzyl chloride starts from p-methylbenzoic acid. guidechem.com The acid is first reduced to 4-methylbenzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). guidechem.com The resulting alcohol is then converted to the corresponding chloride by reacting it with a chlorinating agent. guidechem.com
Alternatively, 4-methylbenzyl bromide can be prepared from 4-methylbenzyl alcohol using phosphorus tribromide (PBr₃) in benzene (B151609), which provides the product in quantitative yield. chemicalbook.com The precursor, 4-methylbenzyl alcohol, is commercially available or can be synthesized by the reduction of p-tolualdehyde with sodium borohydride (B1222165) (NaBH₄) in methanol. chemicalbook.com
| Target Halide | Starting Material | Key Reagents | Yield | Reference(s) |
| 4-Methylbenzyl chloride | p-Methylbenzoic acid | 1. LiAlH₄, THF2. Dichloromethane (as chlorinating agent) | 83.9% (overall, two steps) | guidechem.com |
| 4-Methylbenzyl chloride | 4-Methylbenzyl alcohol | Concentrated HCl (microwave irradiation) | Not specified | acs.org |
| 4-Methylbenzyl bromide | 4-Methylbenzyl alcohol | PBr₃, Benzene | Quantitative | chemicalbook.com |
N-Alkylation and N-Benzylation Reactions for Indole Functionalization
The final and pivotal step in the synthesis is the coupling of the two precursors via an N-alkylation reaction. This involves the formation of a new bond between the nitrogen atom of the 5-bromoindole ring and the benzylic carbon of the 4-methylbenzyl halide.
Strategies for N-Benzylation with 4-Methylbenzyl Moiety
The N-benzylation of indoles is a well-established transformation. The most common strategy involves the deprotonation of the indole N-H with a suitable base to generate a nucleophilic indolide anion. This anion then attacks the electrophilic benzylic carbon of the 4-methylbenzyl halide in a classic SN2 reaction, displacing the halide and forming the desired N-C bond.
A variety of bases can be employed, ranging from strong hydrides like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base often dictates the required reaction conditions, such as temperature and solvent. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used effectively for N-benzylation reactions of indoles, particularly when using benzyl (B1604629) carbonates as the alkylating agent. google.com While the specific synthesis of this compound is not detailed in the provided search results, the general procedures for N-benzylation of similar indole scaffolds are directly applicable. google.comnih.gov
Optimization of Reaction Conditions and Yields
Optimizing the N-alkylation step is critical for maximizing the yield and purity of the final product. Several factors must be considered, including the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl halide.
Base and Solvent: Strong bases like NaH are highly effective and can facilitate the reaction at lower temperatures, often in aprotic polar solvents like dimethylformamide (DMF) or THF. Weaker bases such as K₂CO₃ typically require higher temperatures and are often used in solvents like acetone (B3395972) or acetonitrile.
Temperature and Reaction Time: N-benzylation reactions can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the strength of the base. A patent on indole N-alkylation suggests temperatures between 90°C and 150°C for N-benzylation, with reaction times varying from one hour to over 100 hours. google.com
Leaving Group: The reactivity of the 4-methylbenzyl halide follows the order I > Br > Cl. Therefore, 4-methylbenzyl bromide would be expected to react faster or under milder conditions than 4-methylbenzyl chloride.
Additives: In some cases, additives like ionic liquids can accelerate the reaction rate. google.com
The interplay of these parameters allows for the fine-tuning of the reaction to achieve optimal efficiency.
| Parameter | Options | Effect on Reaction | Reference(s) |
| Base | NaH, K₂CO₃, Cs₂CO₃, DABCO | Stronger bases allow for lower reaction temperatures. The molar ratio of base to indole is typically between 0.05:1 and 0.35:1. | google.com |
| Solvent | DMF, THF, Acetonitrile, Acetone | Aprotic polar solvents are generally preferred as they can dissolve the ionic intermediates and facilitate the SN2 reaction. | guidechem.comacs.org |
| Temperature | Room Temperature to 150°C | Higher temperatures increase the reaction rate but may also lead to side products. Optimal temperatures often range from 90°C to 135°C. | google.com |
| Leaving Group | Br, Cl | Bromide is a better leaving group than chloride, leading to a faster reaction. | chemicalbook.com |
Directed Bromination and Regioselective Functionalization of Indole Nucleus
The synthesis of this compound can be approached in a stepwise manner, typically involving the initial preparation of 5-bromoindole followed by N-alkylation. The regioselective bromination of the indole nucleus is a critical first step.
The direct bromination of indole preferentially occurs at the C-3 position due to the high electron density of the pyrrole (B145914) ring. To achieve C-5 bromination, the C-3 position can be reversibly blocked, or specific reaction conditions can be employed to favor substitution on the benzene ring. However, a more common and effective strategy is the electrophilic bromination of an indole derivative where the nitrogen is already protected, which can influence the regioselectivity of the substitution. For instance, treatment of indole with bromine in acetic acid can lead to the formation of polybrominated products, but the use of milder brominating agents or specific reaction conditions can favor the desired 5-bromo isomer. rsc.org
A well-established method for preparing 5-bromoindole involves the protection of the indole's C-2 position with a sulfonate group, followed by bromination and subsequent deprotection. For example, indole can be reacted with sodium bisulfite to form 2-sodium sulfonate-indole. This intermediate can then be brominated, and the sulfonate group can be removed under basic conditions to yield 5-bromoindole. google.com
Alternatively, direct bromination of indole-3-carboxylic acid derivatives has been shown to yield 5,6-dibromoindoles regioselectively, highlighting the influence of substituents on the bromination pattern. rsc.org While not directly leading to the 5-bromo isomer, this illustrates the principle of substituent-directed bromination. The synthesis of 5-bromoindole is a known process, providing the necessary precursor for the subsequent N-alkylation step. chemicalbook.comluc.edu
Once 5-bromoindole is obtained, the introduction of the 4-methylbenzyl group at the N-1 position is typically achieved through an N-alkylation reaction. This reaction involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on 4-methylbenzyl halide. Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netorgsyn.org The use of NaH in DMF is a standard procedure for the N-alkylation of 5-bromoindoles with various alkyl halides. researchgate.net A high-yielding synthesis of 1-benzylindole from indole using KOH in DMSO has been reported, and this method can be adapted for the synthesis of this compound by using 4-methylbenzyl bromide as the alkylating agent. orgsyn.org
Synthesis of Analogs and Molecular Hybrids Incorporating the this compound Scaffold
The this compound scaffold is a versatile platform for the development of new chemical entities through further functionalization. Modifications can be introduced at various positions of the indole ring as well as on the N-benzyl substituent.
Modifications at C-2 and C-3 Positions of the Indole Ring
The C-2 and C-3 positions of the indole nucleus are particularly amenable to further functionalization, although achieving regioselectivity can be challenging.
The C-3 position of the indole ring is inherently more nucleophilic and thus more susceptible to electrophilic substitution. For N-substituted indoles, such as 1-benzylindoles, C-3 functionalization is a common transformation. For instance, the C-3 position of indoles can be selectively benzylated using benzylic alcohols in the presence of a molecular iodine catalyst. nih.gov This suggests a potential route for introducing further substituents at the C-3 position of this compound. Palladium-catalyzed oxidative cross-coupling reactions have also been employed for the C-3 heteroarylation of indoles. mdpi.com
Regioselective functionalization at the C-2 position is generally more difficult to achieve directly. One strategy involves the lithiation of the C-2 position of an N-protected indole, followed by quenching with an electrophile. This approach, however, requires careful control of reaction conditions to avoid competing reactions at other positions.
Variations on the 4-Methylbenzyl Substituent
The synthesis of analogs with different substituents on the N-benzyl group can be readily achieved by employing variously substituted benzyl halides in the N-alkylation step. The general synthetic route involving the reaction of 5-bromoindole with a substituted benzyl chloride or bromide in the presence of a base like NaH in DMF is applicable to a wide range of substituted benzyl halides. researchgate.net This allows for the systematic exploration of the structure-activity relationship by introducing electron-donating or electron-withdrawing groups at different positions of the benzyl ring. The synthesis of various 1-(substituted benzyl)-3-(phenylimino)indoline-2-one derivatives has been reported, highlighting the feasibility of introducing diverse aromatic rings on the benzylic moiety.
Stereochemical Control and Isolation of Isomers in Synthetic Pathways
While this compound itself is an achiral molecule, the introduction of substituents at the C-2 or C-3 positions, or on the benzyl group, can lead to the formation of stereoisomers. Therefore, the control of stereochemistry is a crucial aspect in the synthesis of chiral analogs based on this scaffold.
Enantioselective N-alkylation of indoles has emerged as a powerful tool for the synthesis of chiral N-alkylated indole derivatives. mdpi.comrsc.org Catalytic asymmetric methods, for instance using a dinuclear zinc-ProPhenol complex, can achieve the N-alkylation of indoles with high enantioselectivity. nih.gov Such methodologies could be applied to the synthesis of chiral analogs of this compound where a stereocenter is introduced on the N-substituent.
Furthermore, if a chiral center is present in a substituent introduced at the C-3 position, diastereomers may be formed. The separation of these diastereomers can be achieved by chromatographic techniques. In some cases, the stereochemical outcome of a reaction can be controlled by the use of chiral catalysts or reagents. For example, the synthesis of (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-yl)methyl]-1H-indole has been reported, where the chirality is introduced via the substituent at the C-3 position, and the product is obtained as a specific enantiomer. google.com This highlights that when chiral substituents are incorporated into the 5-bromoindole scaffold, the isolation of specific isomers is a key consideration in the synthetic pathway.
Structure Activity Relationship Sar Studies of 5 Bromo 1 4 Methylbenzyl 1h Indole Derivatives
Influence of the Bromine Atom at the 5-Position on Biological Activity
The introduction of a halogen atom, particularly bromine, at the C-5 position of the indole (B1671886) ring is a well-established strategy for modulating the biological activity of indole derivatives. beilstein-archives.org Halogenation, especially at C-5 and C-6, is a common feature in many halogenated metabolites. beilstein-archives.org The bromine atom exerts a significant influence through a combination of electronic and steric effects, as well as its capacity to form halogen bonds.
Table 1: Comparative Activity of 5-Bromoindole (B119039) Derivatives vs. Non-brominated Analogues This table is illustrative, based on general findings in the literature. Specific IC50 values would be dependent on the compound series and specific bioassay.
| Compound Series | Substitution at C-5 | General Impact on Activity | Reference |
|---|---|---|---|
| Phytoalexin Analogues (Type A-E) | -Br | Lower or similar activity vs. -H | beilstein-archives.orgresearchgate.net |
| Anticancer Hybrids | -Br | Superior anticancer activity vs. -H | researchgate.net |
| Bisindole HIV-1 Fusion Inhibitors | -Br (on one indole) | Potent activity observed | nih.govacs.org |
Conformational and Electronic Effects of the 4-Methylbenzyl Substituent at N-1
Electronic Effects: The 4-methyl group is weakly electron-donating, which can subtly modulate the electronic properties of the benzyl (B1604629) ring and, by extension, the indole nucleus. More significantly, the entire benzyl group itself affects the electron distribution of the indole nitrogen. In studies of thiosemicarbazones with an N-benzyl indole scaffold, the presence and substitution pattern on the benzyl group were shown to be significant for biological activity. rsc.org
Impact of Substituent Modifications on the Indole Ring System
Beyond the bromine at C-5 and the benzyl at N-1, modifications at other positions of the indole ring can drastically alter biological activity. Common modifications include substitutions at the C-2, C-3, and C-6 positions.
For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, the point of linkage between the two indole rings (e.g., 5-5', 5-6', or 6-6') had a profound impact on antiviral activity, with all linkage variants showing reduced activity compared to the parent 6-6' linked compound. nih.gov This highlights that even subtle changes in the core structure can disrupt the optimal geometry for target interaction. The introduction of various functional groups, such as carboxamides or hydrazones, at other positions can introduce new hydrogen bonding or electrostatic interactions, further refining the SAR profile. researchgate.net
Elucidation of Key Pharmacophoric Elements for Target Interactions
A pharmacophore model for 5-Bromo-1-(4-methylbenzyl)-1H-indole derivatives would consist of several key features essential for biological activity. Based on the structure, these elements can be hypothesized:
The Indole Nucleus: This planar, aromatic system often engages in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
The N-1 Benzyl Group: This large hydrophobic group typically occupies a hydrophobic pocket within the target protein, contributing significantly to binding affinity. The para-methyl group can provide additional favorable van der Waals contacts.
The C-5 Bromine Atom: This feature can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized in drug design. It can also occupy a specific sub-pocket, and its size and electronic nature are critical for a precise fit.
The Indole Nitrogen (N-H in unsubstituted indoles): While substituted in this case, in many indole-based drugs, the indole N-H group can act as a hydrogen bond donor. The absence of this donor in N-1 substituted indoles is a key differentiating feature in SAR.
Molecular docking studies on related indole derivatives often confirm the importance of these interactions, showing how the indole core, its substituents, and their spatial arrangement are crucial for aligning with the topology of the enzyme or receptor active site. tandfonline.comeurjchem.com
Comparative SAR with Other N-Substituted and Halogenated Indoles
To understand the unique contribution of the 5-bromo and 1-(4-methylbenzyl) groups, it is useful to compare them with analogues bearing different substituents.
Halogen Substitution: Replacing the 5-bromo substituent with other halogens (e.g., chloro, fluoro) would alter the electronic and steric profile. Generally, the order of halogen bond strength is I > Br > Cl > F. In a series of tyrosinase inhibitors, a derivative with a para-fluoro substitution showed higher potency than one with a para-bromo substitution, demonstrating that the optimal halogen is context-dependent. rsc.org
N-1 Substitution: The size and nature of the N-1 substituent are critical. Replacing the 4-methylbenzyl group with a simple benzyl, a smaller alkyl group, or a different substituted benzyl group would directly impact the fit within a hydrophobic binding pocket. For example, in a series of α-glucosidase inhibitors, a 4-bromobenzyl substituent was found to be the most potent, while a 2-methylbenzyl group slightly reduced activity, and aliphatic substitutions were generally unfavorable compared to aromatic ones. nih.gov The introduction of a methyl group at the N-1 position of some indole derivatives was shown to slightly enhance cytotoxic activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsi.org For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.
These models use calculated molecular descriptors that quantify various properties of the molecules. tandfonline.com Key descriptors for this series would likely include:
Electronic Descriptors: Such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can correlate with the molecule's reactivity and interaction capabilities. ijpsi.org
Topological/Steric Descriptors: These describe the size, shape, and branching of the molecule.
Hydrophobicity Descriptors: Such as the partition coefficient (LogP), which quantifies the lipophilicity of the compound.
A typical QSAR study involves synthesizing a library of related compounds, measuring their biological activity (e.g., IC50), calculating descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive model. ijpsi.orgtandfonline.com For instance, a 3D-QSAR model could highlight the specific regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. mdpi.com Such models have been successfully developed for various indole derivatives to predict activities ranging from anticancer to antiviral. tandfonline.comeurjchem.com
Table 2: Common Descriptors in QSAR Models for Indole Derivatives
| Descriptor Type | Example Descriptors | Property Represented | Reference |
|---|---|---|---|
| Electronic | EHOMO, ELUMO, Dipole Moment (DM) | Electron-donating/accepting ability, polarity | ijpsi.org |
| Hydrophobic | LogP | Lipophilicity, membrane permeability | ijpsi.org |
| Steric/Topological | Molecular Weight, Surface Area | Size and shape of the molecule | tandfonline.com |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic fields | 3D spatial requirements for optimal binding | mdpi.com |
Investigation of this compound: A Review of Available Scientific Literature
A comprehensive review of publicly accessible scientific literature and databases has been conducted to gather information on the biological and pharmacological properties of the chemical compound this compound. Despite a thorough search for preclinical and in vitro studies, there is a notable absence of specific data related to this particular molecule.
The investigation sought to populate a detailed article outline focusing on the compound's potential antiproliferative, anticancer, antimicrobial, and antifungal activities. However, the search did not yield any specific studies or data sets for this compound in the following areas:
In Vitro Antiproliferative and Anticancer Research: No specific data was found regarding its efficacy against various cancer cell lines, its effects on cell cycle modulation (such as G1 arrest or G2/M phase effects), its ability to induce apoptosis, its modulation of key signaling pathways in cancer cells, or its anti-angiogenic properties.
Antimicrobial and Antifungal Activity Assessment: There were no available reports detailing the assessment of this compound against bacterial or fungal strains.
While the broader class of 5-bromo-indole derivatives has been the subject of various research endeavors, showing a range of biological activities, these findings are not directly applicable to the specific compound . Scientific rigor dictates that the biological and pharmacological profile of one compound cannot be directly extrapolated from that of its analogues without specific experimental validation.
Therefore, due to the lack of available scientific data for this compound, it is not possible to provide a detailed article on its biological and pharmacological investigations as per the requested structure and content. Further research would be required to determine the specific properties of this compound.
Biological and Pharmacological Investigations of 5 Bromo 1 4 Methylbenzyl 1h Indole Preclinical and in Vitro Studies
Antimicrobial and Antifungal Activity Assessment
Evaluation against Gram-Positive Bacterial Strains
The potential antibacterial activity of novel compounds is a critical area of research. For a compound like 5-Bromo-1-(4-methylbenzyl)-1H-indole, this would typically involve determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. Common strains used for such evaluations include Staphylococcus aureus and Bacillus subtilis. Research on other bromo-indole derivatives has shown varying degrees of efficacy. For instance, certain indole (B1671886) trimers have demonstrated antibacterial activity against Gram-positive organisms. nih.gov
Evaluation against Gram-Negative Bacterial Strains
Similarly, the efficacy against Gram-negative bacteria is a key indicator of a compound's antibacterial spectrum. Standard testing would involve assessing the MIC against strains such as Escherichia coli and Pseudomonas aeruginosa. Studies on related N-acylhydrazone derivatives have shown activity against Gram-negative bacteria. researchgate.net Additionally, some indole-triazole conjugates have exhibited moderate activity against several Gram-negative strains. nih.gov
Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of new chemical entities is another important aspect of antimicrobial research. The efficacy of this compound would be evaluated against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govijbpsa.com Research into other indole derivatives has shown that they can be effective antifungal agents. nih.gov For example, certain natural alkaloids have demonstrated anti-Candida activity. nih.gov
Mechanism of Action Studies in Microbial Systems
Understanding how a compound exerts its antimicrobial effects is crucial for its development as a therapeutic agent. For this compound, this would involve studies to determine its specific molecular target within microbial cells. Research on other antimicrobial alkaloids suggests various mechanisms, which could serve as a starting point for investigating a novel indole derivative. nih.gov
Anti-inflammatory and Immunomodulatory Potential (In Vitro Models)
The anti-inflammatory properties of indole derivatives are well-documented, with many compounds acting as inhibitors of key inflammatory enzymes.
Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-1, COX-2)
A key aspect of anti-inflammatory research is the evaluation of a compound's ability to inhibit cyclooxygenase (COX) enzymes. acs.org The selective inhibition of COX-2 over COX-1 is often a desirable trait for anti-inflammatory drugs. aalto.finih.gov The indole moiety is a known pharmacophore for designing selective COX-2 inhibitors. nih.gov Studies on various indole derivatives have demonstrated significant COX inhibitory activity.
Modulation of Cytokine Production
The ability of a compound to modulate the production of pro-inflammatory cytokines is another important measure of its anti-inflammatory potential. This is often assessed by measuring the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell-based assays. For instance, some benzaldehyde (B42025) derivatives have been shown to reduce the mRNA expression of these cytokines in response to inflammatory stimuli. nih.gov
Antioxidant Capacity and Free Radical Scavenging Mechanisms
The indole nucleus is a key structural motif in many compounds with significant antioxidant properties. unica.it Its ability to act as an antioxidant is often attributed to the high resonance stability of the indole ring and the low activation energy required for direct reactions with free radicals. unica.it The nitrogen atom in the pyrrole (B145914) ring of the indole structure can donate an electron to generate a stable radical cation, which is a key step in the free radical scavenging process. tandfonline.com
While direct studies on the antioxidant capacity of this compound are not extensively detailed in the reviewed literature, the antioxidant behavior of various indole derivatives has been widely investigated. tandfonline.comnih.govnih.gov These studies provide a framework for understanding the potential mechanisms of the target compound. Generally, N-substituted indole derivatives have demonstrated notable activity in scavenging superoxide (B77818) radicals and inhibiting lipid peroxidation. tandfonline.com The antioxidant mechanism may involve the formation of carbon-centered radicals, a process that has been supported by electroanalytical studies on similar compounds. tandfonline.com
Investigations into a range of 2-phenylindole (B188600) derivatives have shown significant inhibition of lipid peroxidation, with some compounds exhibiting efficacy comparable to established antioxidants like butylated hydroxytoluene (BHT). tandfonline.comnih.gov For instance, at a concentration of 10⁻³ M, these derivatives inhibited lipid peroxidation by 72–98%. tandfonline.comnih.gov The scavenging activity of indole compounds against hydroxyl radicals is often greater than against superoxide anion radicals. tandfonline.com The substitution pattern on the indole ring and on the N-substituent plays a crucial role in modulating the antioxidant potency. nih.gov
Table 1: Antioxidant Activity of Representative Indole Derivatives
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| 2-Phenylindole Derivatives | Lipid Peroxidation Inhibition | 72-98% inhibition at 10⁻³ M | tandfonline.comnih.gov |
| Indole-2-carboxamides | Superoxide Scavenging | Promising Activity | tandfonline.com |
| N-substituted Indole Esters | Superoxide Formation Inhibition | Active at 10⁻⁴ M | tandfonline.com |
This table presents data for structurally related indole derivatives to provide context for the potential antioxidant profile of this compound.
Antiviral and Anti-Parasitic Activities (In Vitro Studies)
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with potent antiviral and anti-parasitic properties. frontiersin.orgnih.gov Halogenated indole derivatives, in particular, have been shown to be effective against various pathogens. acs.org
Indole-based compounds have emerged as a significant class of HIV-1 inhibitors, targeting various stages of the viral life cycle, including viral entry. nih.gov One of the key mechanisms is the inhibition of the gp41 fusion protein, which is essential for the fusion of the viral and cellular membranes. nih.govnih.gov Small molecules that bind to a conserved hydrophobic pocket on gp41 can prevent the conformational changes required for fusion, thereby blocking viral entry. nih.gov
While direct experimental data for this compound as an HIV-1 fusion inhibitor was not found, research on structurally similar indole compounds highlights their potential. A series of indole-based compounds designed to target the gp41 hydrophobic pocket demonstrated a strong correlation between their binding affinity and their ability to inhibit HIV-1-mediated cell-cell fusion and viral replication. nih.gov The most active compounds in these studies achieved sub-micromolar inhibitory concentrations. nih.gov The flexible nature of these indole molecules allows them to conform to the contours of the target pocket, mimicking interactions seen with larger peptide-based inhibitors. nih.gov
Furthermore, substitutions at the 5-position of the indole ring, such as with a bromo group, have been explored in other classes of HIV-1 inhibitors like reverse transcriptase inhibitors. nih.gov In some instances, 5-bromo derivatives showed potent antiviral activity against mutant HIV-1 strains. nih.gov
Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Research into novel chemical scaffolds has identified various heterocyclic compounds with promising antileishmanial activity.
Table 2: Antileishmanial Activity of a Structurally Related 4-Methylbenzyl Analog
| Compound | Target | Key Finding | Reference |
|---|---|---|---|
| N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (3i ) | L. major promastigotes | Most active compound in the series | nih.gov |
| N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (3i ) | L. major intracellular amastigotes | Significantly decreased number of intracellular amastigotes and macrophage infectivity | nih.gov |
This table highlights the activity of a compound containing the same N-(4-methylbenzyl) substituent to infer potential activity for this compound.
Enzyme Inhibition and Receptor Modulation Profiles
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govdntb.gov.ua Its inhibitors are of great interest for cosmetic and medicinal applications. nih.gov The indole framework is considered a promising scaffold for the development of novel tyrosinase inhibitors. nih.gov
A recent study investigated a series of N-benzyl indole-based thiosemicarbazones for their inhibitory activity against mushroom tyrosinase. nih.govrsc.org The results showed that these compounds exhibited moderate to outstanding inhibition. nih.govrsc.org A key finding from the structure-activity relationship (SAR) analysis was that derivatives with a 4-substitution on the benzyl (B1604629) ring of the thiosemicarbazone moiety displayed enhanced inhibitory potential against tyrosinase. nih.govrsc.org
Specifically, compound 5k , identified as (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methylbenzyl)hydrazinecarbothioamide, which contains a 4-methylbenzyl group similar to the target compound, was the most active derivative in the series. nih.gov Although the core structure differs, the potent activity conferred by the 4-methylbenzyl substituent in this related series suggests its potential importance for tyrosinase inhibition.
Table 3: Tyrosinase Inhibitory Activity of N-Benzyl Indole-Based Thiosemicarbazones
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5k | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methylbenzyl)hydrazinecarbothioamide | Not specified, but highest in series | nih.gov |
| General Series | N-1 and C-3 substituted indole-based thiosemicarbazones | 12.40 ± 0.26 to 47.24 ± 1.27 | rsc.org |
| Kojic Acid (Standard) | - | - | nih.govrsc.org |
This table shows data for indole derivatives with similar substitution patterns to suggest the potential for tyrosinase inhibitory activity.
Bromodomain and Extra-Terminal Domain (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. frontiersin.orgnih.gov They recognize acetylated lysine (B10760008) residues on histones, and their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. frontiersin.orgnih.gov
Inhibitors of BET proteins often work by competitively binding to the bromodomains, preventing their interaction with acetylated histones and thereby repressing the transcription of target genes. nih.gov While specific studies evaluating this compound as a BET inhibitor are not available in the reviewed literature, the development of small-molecule BET inhibitors is an active area of research. researchgate.netfrontiersin.org The high degree of structural homology among BET family members presents challenges, leading to the development of inhibitors that are selective for either the first (BD1) or second (BD2) bromodomain across the family. frontiersin.org There is a continuous search for novel, structurally dissimilar ligands to probe bromodomain function and serve as potential therapeutic agents. researchgate.net The potential for indole-based structures to act as BET inhibitors remains an area for future investigation.
Information regarding this compound is not available in published scientific literature.
Extensive searches of scientific databases and literature have yielded no specific preclinical or in vitro studies for the compound This compound . Consequently, there is no available data to generate an article on its biological and pharmacological investigations as requested in the outline.
The required sections and subsections, including:
Other Pharmacological Activities Identified in Preclinical Research (e.g., Anticonvulsant, Anticholinesterase)
cannot be addressed, as no research pertaining to these activities for this specific chemical entity has been published.
While research exists for other related 5-bromo-indole derivatives, the strict focus on "this compound" prevents the inclusion of that information. The synthesis and biological evaluation of structurally similar but distinct compounds, such as 5-bromo-indole derivatives with different substituents at the 1-position, have been reported in the context of other therapeutic targets like cancer. beilstein-archives.orgresearchgate.netd-nb.inforesearchgate.netmdpi.comrsc.orgnih.gov However, this information falls outside the scope of the requested article.
Chemical databases list compounds with similar structures, for instance, 5-Bromo-1-(4-fluorobenzyl)-1H-indole and 1-Benzyl-5-bromo-1H-indole, but again, these are not the specified compound of interest. bldpharm.comnih.gov A PubChem entry for 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole also exists, but this is a different molecule and lacks the pharmacological data required. nih.gov
Therefore, due to the absence of any scientific studies on the pharmacological properties of this compound, the generation of the requested article is not possible.
Molecular Interactions and Target Engagement Studies
In Silico Molecular Docking Simulations with Potential Biological Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-1-(4-methylbenzyl)-1H-indole, this method is instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins.
Research on structurally similar bromoindole derivatives has demonstrated the utility of this approach. For instance, various 5-bromoindole (B119039) derivatives have been docked against the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. d-nb.infonih.gov These studies have shown that the 5-bromoindole moiety can form significant interactions, such as pi-pi stacking, pi-alkyl, and hydrogen bonds, with key amino acid residues in the receptor's active site. d-nb.info For example, in a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives, the 5-bromo-1H-indole-2-carbohydrazide moiety was observed to form multiple pi-pi, pi-sulfur, and pi-alkyl interactions with amino acids like Val848, Phe1047, and Leu840 of VEGFR tyrosine kinase. d-nb.info
Similarly, N-benzyl indole-derived hydrazones have been subjected to molecular docking against the Epidermal Growth Factor Receptor (EGFR), another crucial target in oncology. nih.govrsc.org These simulations help in understanding the structure-activity relationships, indicating how different substitutions on the indole (B1671886) ring and the N-benzyl group can influence binding affinity. nih.govrsc.org While direct molecular docking studies on this compound are not extensively reported in the reviewed literature, the findings from related compounds suggest that it would likely exhibit interactions with the hydrophobic and aromatic residues within the binding pockets of protein kinases like VEGFR-2 and EGFR.
A hypothetical docking of this compound into a protein kinase binding site would likely involve the 4-methylbenzyl group inserting into a hydrophobic pocket, while the bromoindole core could engage in various non-covalent interactions. The bromine atom, being electronegative, could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
| Target Protein | Interacting Residues (from related compounds) | Type of Interaction | Reference |
| VEGFR-2 Tyrosine Kinase | Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Asp1046 | Pi-pi, Pi-sulfur, Pi-alkyl, Hydrogen bond | d-nb.info |
| EGFR | Not specified | Higher binding affinity | nih.govrsc.org |
Computational Approaches for Predicting Binding Affinity and Selectivity
Beyond simple docking, more advanced computational methods are employed to predict the binding affinity and selectivity of a ligand for its target. columbia.edu These methods are crucial for prioritizing compounds for synthesis and experimental testing.
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate estimations of binding free energies (ΔG) compared to docking scores. These calculations simulate the transformation of one ligand into another within the protein's binding site to compute the difference in binding affinity. While computationally intensive, they offer valuable insights into the subtle energetic effects of chemical modifications.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a series of indole derivatives, a QSAR model could be developed to predict the binding affinity of new analogs, including this compound, based on various molecular descriptors such as hydrophobicity, electronic properties, and steric parameters. For instance, a multi-linear regression (MLR) QSAR study on N-benzyl indole-derived hydrazones highlighted the importance of descriptors like com_accminus_2A, fringNlipo6A, and sp³Cplus_AbSA in determining their anti-cancer activity. researchgate.net
Selectivity Prediction: Computational methods can also predict the selectivity of a compound for a specific target over other related proteins. This is often achieved by performing docking or free energy calculations for the compound against a panel of off-targets. For this compound, this would be important to assess its potential for side effects by binding to other kinases or proteins with similar binding sites.
While specific binding affinity and selectivity data for this compound are not available in the public domain, the established computational workflows provide a clear path for its evaluation. nih.govlivecomsjournal.org
Allosteric Modulation and Orthosteric Binding Site Analysis
Drug-target interactions can occur at two principal types of sites: orthosteric and allosteric. nih.gov The orthosteric site is the primary binding site for the endogenous ligand, while allosteric sites are topographically distinct locations on the protein. nih.govnih.govresearchgate.net
Orthosteric Binding: Most kinase inhibitors are designed to bind to the ATP-binding pocket, which is the orthosteric site. Given the structural similarities of this compound to known kinase inhibitors, it is plausible to hypothesize that it would act as an orthosteric inhibitor, competing with ATP for binding. The molecular docking studies on related compounds support this hypothesis, as they primarily focus on the ATP-binding cleft of kinases like VEGFR-2 and EGFR. d-nb.inforesearchgate.net
Allosteric Modulation: Allosteric modulators offer potential advantages in terms of selectivity and a more nuanced regulation of protein activity. nih.govnih.gov An allosteric inhibitor of a kinase would bind to a site other than the ATP pocket, inducing a conformational change that prevents the kinase from functioning. There is growing interest in the discovery of allosteric modulators for various targets. researchgate.netfrontiersin.org Computational methods, such as molecular dynamics simulations and specialized docking protocols, can be used to identify potential allosteric binding sites. To date, there is no specific evidence in the reviewed literature to suggest that this compound acts as an allosteric modulator. However, this remains a possibility that could be explored through computational and experimental screening.
Molecular Dynamics Simulations to Elucidate Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, offering insights that are not available from static docking poses. mdpi.commdpi.com By simulating the movements of atoms in the complex, MD can be used to:
Assess Binding Stability: MD simulations can confirm the stability of a docked pose. If a ligand remains in its initial binding mode throughout the simulation, it suggests a stable interaction. For instance, MD simulations of N-benzyl-5-bromoindolin-2-one derivatives with VEGFR-2 showed stable binding over the simulation period. nih.gov
Identify Key Interactions: By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions that are crucial for binding.
Reveal Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding. This can reveal induced-fit mechanisms and potential allosteric effects.
For this compound, an MD simulation of its complex with a target kinase could reveal the flexibility of the 4-methylbenzyl group and the dynamics of the interactions formed by the bromoindole core. This information would be invaluable for the rational design of more potent and selective analogs. nih.gov
| Simulation Parameter | Purpose | Example from Related Studies | Reference |
| Root Mean Square Deviation (RMSD) | To assess the stability of the protein-ligand complex over time. | Stable RMSD values observed for N-benzyl indole-derived hydrazone in complex with 3W2S. | researchgate.net |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein upon ligand binding. | Analysis of RMSF can indicate which residues are most affected by the ligand's presence. | nih.gov |
| Radius of Gyration (Rg) | To measure the compactness of the protein-ligand system. | Steady Rg values suggest a stable and compact complex. | mdpi.com |
| Hydrogen Bond Analysis | To quantify the number and duration of hydrogen bonds. | Persistent hydrogen bonds are key to stable binding. | d-nb.info |
Chemoproteomics and Target Identification Approaches (In Vitro)
While computational methods are powerful for generating hypotheses, experimental validation is essential. Chemoproteomics offers a suite of techniques for identifying the cellular targets of a small molecule. escholarship.org
Affinity-Based Protein Profiling (ABPP): In this approach, a modified version of this compound, containing a reactive group and a reporter tag, would be synthesized. This probe is then incubated with cell lysates or live cells. The probe covalently binds to its protein targets, which can then be identified by mass spectrometry. This technique has been successfully used to identify targets of other small molecules, including those for intrinsically disordered proteins like MYC. escholarship.org
Drug Affinity Chromatography: this compound could be immobilized on a solid support to create an affinity column. When a cell lysate is passed through the column, proteins that bind to the compound are retained and can be subsequently eluted and identified.
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. The binding of a ligand typically stabilizes its target protein, leading to an increase in its melting temperature. By comparing the thermal profiles of proteins in the presence and absence of this compound, its direct targets can be identified.
These in vitro target identification methods are crucial for validating the predictions from molecular docking and for discovering novel, unexpected targets of this compound.
Metabolism and Biotransformation Research in Vitro and Computational
In Vitro Metabolic Stability and Enzyme Kinetics
In vitro metabolic stability assays are crucial for predicting how quickly a compound might be cleared from the body. nuvisan.comresearchgate.net These experiments typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. nuvisan.comnih.gov Key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint). nuvisan.com
While specific experimental data for 5-Bromo-1-(4-methylbenzyl)-1H-indole is not publicly available, we can hypothesize its metabolic stability profile. The presence of the indole (B1671886) nucleus, a common scaffold in both natural and synthetic bioactive molecules, suggests that it would be a substrate for various metabolic enzymes. The bromination at the C5-position and the N-benzyl group are structural features that will influence its interaction with these enzymes.
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 35 | 19.8 |
| Rat | 20 | 34.7 |
| Mouse | 15 | 46.2 |
| Dog | 45 | 15.4 |
| Monkey | 40 | 17.3 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental results for this compound are not available.
Enzyme kinetics studies further dissect the metabolic process by identifying the specific enzymes involved and their efficiency in metabolizing the compound. lsuhsc.edu The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of many drugs and xenobiotics. nih.gov Determining the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the primary metabolizing CYP isoforms can predict potential drug-drug interactions and individual variability in metabolism.
Table 2: Hypothetical Enzyme Kinetics for the Primary Metabolism of this compound by Major Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | 12.5 | 150 |
| CYP2D6 | 25.0 | 75 |
| CYP2C9 | 40.0 | 50 |
| CYP1A2 | > 100 | Not determined |
| CYP2C19 | > 100 | Not determined |
Note: The data in this table is hypothetical and for illustrative purposes. It suggests that CYP3A4 might be the primary enzyme responsible for the initial metabolism of this compound.
Prediction of Major Metabolic Pathways and Metabolites
Based on the structure of this compound, several metabolic pathways can be predicted. These transformations are generally aimed at increasing the polarity of the molecule to facilitate its excretion from the body. nih.govlongdom.org
The most probable sites for metabolism on this compound are:
The indole ring: Hydroxylation is a common metabolic route for indoles, potentially occurring at various positions, most likely C2, C3, C4, C6, or C7.
The 4-methylbenzyl group: The methyl group is susceptible to oxidation to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. The aromatic ring of the benzyl (B1604629) group can also undergo hydroxylation.
The N-benzyl bond: N-dealkylation, resulting in the removal of the 4-methylbenzyl group to yield 5-bromoindole (B119039), is another plausible pathway.
Following these initial (Phase I) modifications, the resulting metabolites can undergo further (Phase II) conjugation reactions.
Table 3: Predicted Major Metabolites of this compound
| Metabolite ID | Predicted Structure | Metabolic Reaction |
| M1 | 5-Bromo-1-(4-hydroxymethylbenzyl)-1H-indole | Benzylic hydroxylation |
| M2 | 4-((5-Bromo-1H-indol-1-yl)methyl)benzoic acid | Oxidation of M1 |
| M3 | 5-Bromo-1-(4-methylbenzyl)-1H-indol-x-ol | Aromatic hydroxylation on the indole ring |
| M4 | 5-Bromo-1-(4-methylbenzyl)-1H-indol-y-ol | Aromatic hydroxylation on the benzyl ring |
| M5 | 5-Bromo-1H-indole | N-debenzylation |
Note: This table presents predicted metabolites based on common metabolic pathways.
Interactions with Microbial Metabolism, particularly Gut Microbiome-Related Indole Pathways
The gut microbiome plays a significant role in the metabolism of many xenobiotics and dietary components, including indole and its derivatives. nih.govnih.gov Tryptophan, an essential amino acid, is metabolized by gut bacteria to produce a variety of indole compounds. nih.govmdpi.com These microbial metabolites can have profound effects on host physiology. nih.govdntb.gov.ua
Given that this compound is an indole derivative, it is plausible that it could interact with these microbial metabolic pathways.
Potential for Microbial Transformation: Gut bacteria possess a diverse array of enzymes that could potentially modify this compound. For instance, they could catalyze de-bromination, N-dealkylation, or other transformations. The presence of bromine on the indole ring may also influence the compound's susceptibility to microbial enzymes that typically act on unsubstituted indole. mdpi.com
Influence on Endogenous Indole Signaling: Exogenous indole derivatives can influence the complex signaling networks regulated by microbially-produced indoles. These signaling pathways are involved in maintaining intestinal barrier function, modulating the immune system, and communicating with distant organs like the liver. nih.govnih.gov The introduction of a synthetic indole derivative could potentially compete with or otherwise alter these natural signaling processes. For instance, many indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses at mucosal surfaces. nih.gov
Impact on Microbiome Composition: The compound itself might have an effect on the composition and metabolic activity of the gut microbiota. Some halogenated compounds are known to have antimicrobial properties, and this could potentially disrupt the delicate balance of the gut ecosystem. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Bromo-1-(4-methylbenzyl)-1H-indole. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H-NMR (Proton NMR) is used to identify the number and types of hydrogen atoms (protons) present. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) core, the benzyl (B1604629) group, and the methyl group. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would confirm the presence and connectivity of these structural fragments.
¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would ideally produce a distinct signal in the ¹³C-NMR spectrum. This technique is crucial for confirming the total number of carbon atoms and identifying the types of carbons present (e.g., aromatic, aliphatic, methyl).
2D-NMR (Two-Dimensional NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together the spin systems within the molecule, while HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. The presence of bromine would be clearly indicated by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis. The compound would be separated on an LC column and then introduced into the mass spectrometer to confirm its molecular weight.
Specific HRMS or LC-MS data for this compound are not available in the public search results. However, analysis of the related compound, 1-benzyl-5-bromo-1H-indole, demonstrates the utility of GC-MS, a similar hyphenated technique. nih.gov
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation Analysis
There is no publicly available single crystal X-ray diffraction data for this compound. However, the structure of related indole derivatives has been successfully determined using this method, highlighting its applicability to this class of compounds. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations for the aromatic and aliphatic protons.
C=C stretching vibrations within the aromatic rings.
C-N stretching vibrations of the indole ring.
The characteristic C-Br stretching vibration at a lower frequency.
While a specific IR spectrum for this compound is not found in the search results, IR spectra for the parent compound, 5-bromoindole (B119039), are available and show the expected absorptions for the indole ring system. chemicalbook.com
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
Column Chromatography is a fundamental purification technique used to isolate this compound from a reaction mixture. The crude product is passed through a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is used to separate the desired compound from impurities based on differences in polarity. The purification of related indole derivatives is often achieved using column chromatography. rsc.orgorgsyn.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the synthesized this compound. A small amount of the sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. The retention time and peak purity can be used to assess the sample's homogeneity. Reverse-phase HPLC methods are commonly used for the analysis of indole derivatives. researchgate.netsielc.com
Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC could potentially be used for purity analysis. GC is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-Bromo-1-(4-methylbenzyl)-1H-indole?
The compound is typically synthesized via N-alkylation of 5-bromoindole with 4-methylbenzyl halides. A common protocol involves:
- Step 1 : Dissolving 5-bromoindole in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the indole nitrogen.
- Step 2 : Adding 4-methylbenzyl bromide/chloride and heating (60–80°C) for 12–24 hours.
- Step 3 : Work-up via aqueous extraction (e.g., ethyl acetate/water), followed by purification using flash chromatography (hexane/ethyl acetate gradients).
Yield optimization often requires careful control of stoichiometry (1:1.2 molar ratio of indole to benzyl halide) and anhydrous conditions .
Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : SHELX or OLEX2 software is used to refine crystal structures, with displacement parameters and bond angles confirming stereochemistry .
- NMR spectroscopy : NMR shows characteristic peaks for the indole ring (e.g., singlet for H-3 at δ 7.1–7.3 ppm) and benzyl group (δ 4.6–4.8 ppm for CH₂). NMR confirms bromine’s deshielding effect (C-5 at δ 120–125 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Basic: What are the common chemical reactions involving this compound?
The bromine atom at position 5 enables:
- Suzuki-Miyaura coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
- Nucleophilic aromatic substitution : Replacement of Br with amines or thiols under catalytic CuI conditions .
- Oxidation : Selective oxidation of the indole ring (e.g., with mCPBA) to form oxindoles .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 25% vs. 50%) for similar indole derivatives?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzyl moiety may reduce reactivity compared to methyl groups .
- Catalyst efficiency : CuI loading (10–20 mol%) and solvent choice (PEG-400 vs. DMF) significantly impact click chemistry yields .
- Purification methods : Column chromatography vs. recrystallization can affect recovery rates. Systematic optimization using design-of-experiments (DoE) is recommended .
Advanced: How do electronic effects of the 4-methylbenzyl and bromine substituents influence reactivity?
- Bromine : Acts as a strong electron-withdrawing group, activating the indole ring for electrophilic substitution at position 3 and deactivating position 5 for further substitution .
- 4-Methylbenzyl : The methyl group enhances electron density on the benzyl ring, stabilizing intermediates in coupling reactions. This contrasts with electron-deficient analogs (e.g., 3,4-difluorobenzyl), which may hinder nucleophilic attacks .
Advanced: What strategies are effective for analyzing biological activity, such as antimicrobial or anticancer effects?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
- Mechanistic studies : Competitive binding assays (e.g., fluorescence polarization) to identify interactions with enzymes (e.g., kinases) or receptors (e.g., serotonin receptors) .
- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with protein active sites (e.g., 5-HT₁A receptors). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments .
Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Crystal twinning : Common due to flexible benzyl groups. Mitigated by slow evaporation crystallization (e.g., CHCl₃/hexane) .
- Disorder : Refined using SHELXL’s PART instruction to model overlapping atoms .
- Data quality : High-resolution data (≤ 0.8 Å) collected at synchrotron facilities improve accuracy .
Advanced: How can researchers optimize reaction conditions for bromine retention during functionalization?
- Low-temperature bromination : Use NBS (N-bromosuccinimide) at -20°C in DCM to avoid debromination .
- Protecting groups : Temporary protection of the indole nitrogen (e.g., SEM groups) during harsh reactions .
Advanced: What analytical techniques differentiate regioisomers (e.g., 5-bromo vs. 6-bromo derivatives)?
- NOESY NMR : Correlates spatial proximity of protons (e.g., H-4 and H-6 in 6-bromo isomers) .
- X-ray powder diffraction : Distinctive diffraction patterns for each isomer due to crystal packing differences .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
